molecular formula C13H16ClNO B5857407 N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide

N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide

Cat. No. B5857407
M. Wt: 237.72 g/mol
InChI Key: LCOYSTMXESRAGG-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide, also known as CCMI, is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. CCMI is a member of the cyclopentanecarboxamide family, which is known for its ability to modulate the activity of certain receptors in the body. In

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide involves its ability to modulate the activity of certain receptors in the body. Specifically, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been found to bind to the mu-opioid receptor, which is involved in the regulation of pain and mood. By binding to this receptor, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide can modulate its activity and produce analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been found to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and sedation. In animal studies, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been shown to produce dose-dependent analgesia, which suggests that it could be useful in the development of new pain medications. N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has also been found to produce anti-inflammatory effects in animal models of inflammation, which could be useful in the treatment of inflammatory disorders such as rheumatoid arthritis. Finally, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been found to produce sedative effects in animal studies, which could be useful in the treatment of anxiety and insomnia.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been found to produce consistent and reproducible results in animal studies, which makes it a reliable tool for scientific research. However, one limitation of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide. One potential direction is the development of new compounds based on N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide that have improved solubility and bioavailability. Another potential direction is the investigation of the effects of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide on other receptors in the body, which could lead to the development of new treatments for a variety of disorders. Finally, the investigation of the long-term effects of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide on the body is an important area of future research, as this could help to determine the safety and efficacy of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide as a potential therapeutic agent.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide involves the reaction of 3-chloro-2-methylphenylacetic acid with cyclopentanone in the presence of a base. The resulting product is then converted into N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide through a series of chemical reactions. The synthesis of N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been found to have potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been shown to modulate the activity of certain receptors in the brain, which could lead to the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been found to have analgesic and anti-inflammatory properties, which could be useful in the development of new pain medications. In medicinal chemistry, N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide has been used as a starting point for the synthesis of new compounds with potential therapeutic applications.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-9-11(14)7-4-8-12(9)15-13(16)10-5-2-3-6-10/h4,7-8,10H,2-3,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOYSTMXESRAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)cyclopentanecarboxamide

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